molecular formula C9H15N3 B13332737 1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine

1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13332737
M. Wt: 165.24 g/mol
InChI Key: JSUAFMRBCHPDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a cyclopropylethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylethyl and methyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The cyclopropylethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the cyclopropylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(2-cyclopropylethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-6-12(11-9(7)10)5-4-8-2-3-8/h6,8H,2-5H2,1H3,(H2,10,11)

InChI Key

JSUAFMRBCHPDIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.